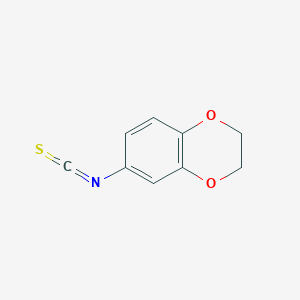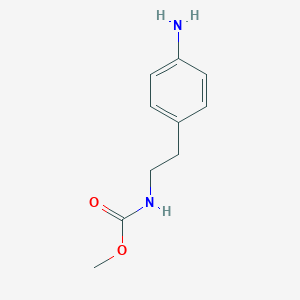
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine
Overview
Description
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine is a chemical compound with the molecular formula C9H7NO2S . It has a molecular weight of 193.22 g/mol . The IUPAC name for this compound is 6-isothiocyanato-2,3-dihydro-1,4-benzodioxine .
Molecular Structure Analysis
The InChI code for 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine is1S/C9H7NO2S/c13-6-10-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4H2 . The Canonical SMILES for this compound is C1COC2=C(O1)C=CC(=C2)N=C=S . Physical And Chemical Properties Analysis
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine is a powder that has a melting point of 62-66°C . It has a computed XLogP3 value of 2.9 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 1 rotatable bond .Scientific Research Applications
Antibacterial and Enzyme Inhibitory Properties
Research highlights the synthesis of derivatives of 2,3-dihydro-1,4-benzodioxine with potential antibacterial and enzyme inhibitory activities. N-Substituted derivatives have shown promising antibacterial potential against various Gram-negative and Gram-positive bacterial strains. Additionally, some compounds have demonstrated weak to moderate enzyme inhibitory activities, indicating potential therapeutic uses for type-2 diabetes and as acetylcholinesterase inhibitors (Abbasi et al., 2016), (Abbasi et al., 2019).
Synthesis and Evaluation of Derivatives for Biofilm Inhibition
Studies have synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, evaluating them for their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. The synthesized molecules displayed suitable inhibitory action against biofilms and exhibited mild cytotoxicity (Abbasi et al., 2020).
Monoamine Oxidase Inhibition for Parkinson's Disease Treatment
Benzodioxane derivatives, including 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine, have been synthesized and evaluated as inhibitors of human monoamine oxidase (MAO) A and B. These derivatives, particularly benzodioxane derivatives, have been found to be potent MAO-B inhibitors and are selective for the MAO-B isoform. This property is significant for the design of drugs for the treatment of Parkinson's disease (Engelbrecht et al., 2015).
Synthesis and Evaluation for Antimicrobial and Antifungal Activities
Derivatives of 2,3-dihydro-1,4-benzodioxine have been synthesized and evaluated for their antimicrobial and antifungal activities. The synthesized compounds have shown significant antibacterial and antifungal potential, indicating their utility as promising antibacterial and antifungal agents (Abbasi et al., 2020).
Characterization and Industrial Application
Characterization of an enzyme from Alcaligenes faecalis has been done, focusing on its application in the efficient preparation of enantiomers of chiral building block 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. These enantiomers are valuable chiral synthons for the enantiospecific synthesis of various therapeutic agents (Mishra et al., 2016).
Safety and Hazards
Mechanism of Action
Result of Action
The molecular and cellular effects of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .
properties
IUPAC Name |
6-isothiocyanato-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c13-6-10-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALNNFRLHRAJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379867 | |
| Record name | 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine | |
CAS RN |
141492-50-4 | |
| Record name | 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-6-yl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)




![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)
![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)
![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)
